molecular formula C10H7F3N2O2 B6351414 Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206978-64-4

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6351414
CAS No.: 1206978-64-4
M. Wt: 244.17 g/mol
InChI Key: LNFNCCDSQVHSEB-UHFFFAOYSA-N
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Description

“6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%” is a chemical compound with the IUPAC name 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . It has a molecular weight of 230.15 . The compound is known for its purity, which is approximately 97% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H, (H,15,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.15 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, also known as MFCD21364596, is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been shown to have anti-tuberculosis effects . This suggests that they may affect the biochemical pathways involved in the growth and proliferation of the tuberculosis bacteria.

Pharmacokinetics

One study found that a compound with a similar structure had good microsomal stability .

Result of Action

The result of the action of this compound is the inhibition of the growth of the tuberculosis bacteria . This is achieved through its interaction with its targets, leading to changes that inhibit the bacteria’s ability to proliferate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNCCDSQVHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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